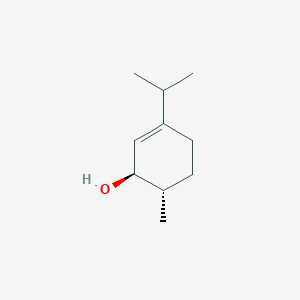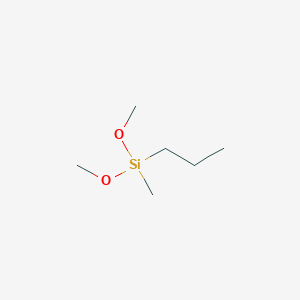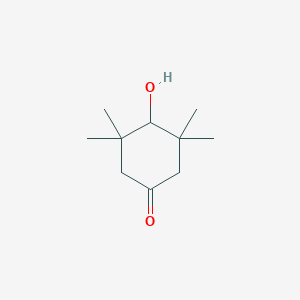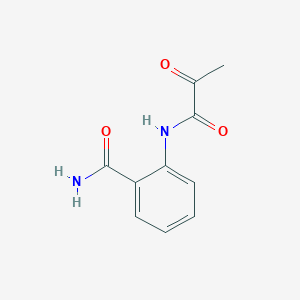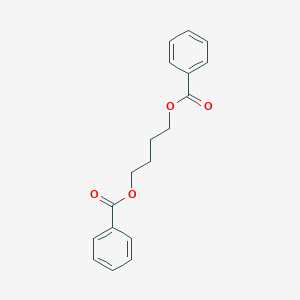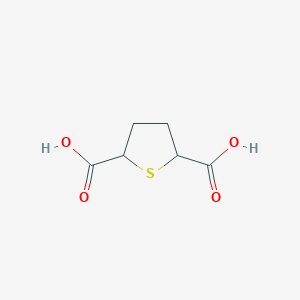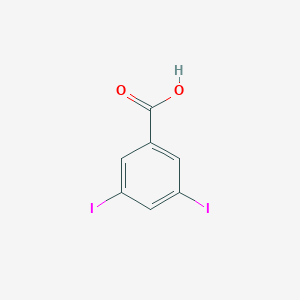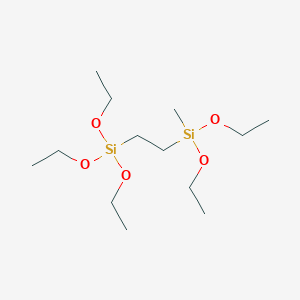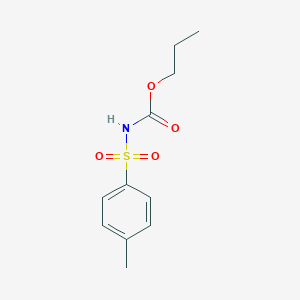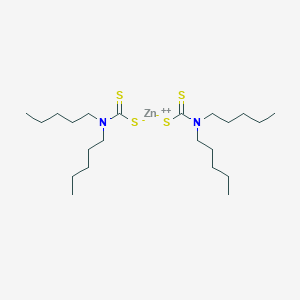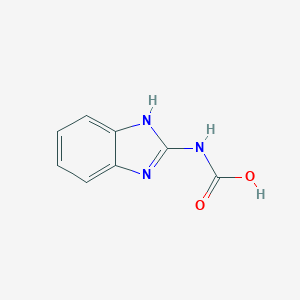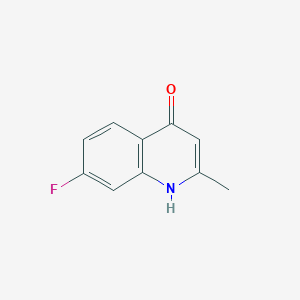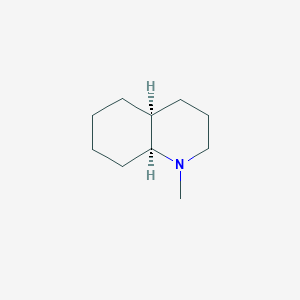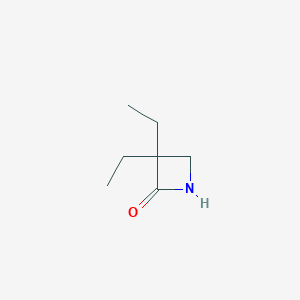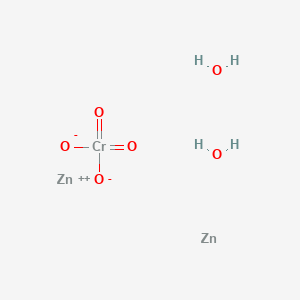
Zinc chromate oxide (Zn2(CrO4)O), monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc chromate oxide (Zn2(CrO4)O), monohydrate, is a chemical compound that has drawn the attention of scientists due to its unique properties and potential applications. This compound is a yellow-green powder that is insoluble in water and has a melting point of 700°C. Zinc chromate oxide is widely used in the manufacturing industry as a corrosion inhibitor and pigment in paints, coatings, and plastics.
Wissenschaftliche Forschungsanwendungen
Zinc chromate oxide has been extensively studied for its potential applications in various fields. In the manufacturing industry, it is used as a corrosion inhibitor due to its ability to form a protective layer on the surface of metals. It is also used as a pigment in paints, coatings, and plastics due to its unique color properties. In the field of materials science, Zinc chromate oxide has been studied for its potential applications in energy storage devices, such as batteries and capacitors. It has also been studied for its potential use as a photocatalyst for water splitting and degradation of organic pollutants.
Wirkmechanismus
The mechanism of action of Zinc chromate oxide is not well understood, but it is believed to form a protective layer on the surface of metals, preventing corrosion. It is also believed to have photocatalytic properties, which could be useful for energy storage and environmental remediation applications.
Biochemische Und Physiologische Effekte
Zinc chromate oxide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory and skin irritation. It is also classified as a carcinogen by the International Agency for Research on Cancer (IARC).
Vorteile Und Einschränkungen Für Laborexperimente
Zinc chromate oxide has several advantages and limitations for lab experiments. One advantage is its unique color properties, which make it useful as a pigment in paints and coatings. Another advantage is its potential as a photocatalyst for energy storage and environmental remediation applications. However, its toxicity and carcinogenic properties make it challenging to work with, and special precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on Zinc chromate oxide. One direction is to study its potential as a photocatalyst for energy storage and environmental remediation applications. Another direction is to study its toxicity and carcinogenic properties to better understand its potential health effects. Additionally, further research is needed to develop methods for synthesizing high-purity Zinc chromate oxide for use in various applications.
Synthesemethoden
The synthesis of Zinc chromate oxide involves the reaction between zinc oxide and potassium chromate in the presence of a catalyst. The reaction is carried out at high temperatures, typically around 700°C. The resulting product is then washed and dried to obtain the final product. The purity of the compound is crucial for its applications, and several methods have been developed to ensure high purity.
Eigenschaften
CAS-Nummer |
15930-94-6 |
|---|---|
Produktname |
Zinc chromate oxide (Zn2(CrO4)O), monohydrate |
Molekularformel |
CrH4O6Zn2 |
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
zinc;dioxido(dioxo)chromium;zinc;dihydrate |
InChI |
InChI=1S/Cr.2H2O.4O.2Zn/h;2*1H2;;;;;;/q;;;;;2*-1;;+2 |
InChI-Schlüssel |
NEVCFEXVIDHOKC-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Cr](=O)(=O)[O-].[Zn].[Zn+2] |
Kanonische SMILES |
O.O.[O-][Cr](=O)(=O)[O-].[Zn].[Zn+2] |
Andere CAS-Nummern |
15930-94-6 |
Löslichkeit |
In water, approximately 0.04 g/L |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



